
Ombrabulin
概要
説明
オムブラブリンは、(2S)-2-アミノ-3-ヒドロキシ-N-{2-メトキシ-5-[(Z)-2-(3,4,5-トリメトキシフェニル)エテン-1-イル]フェニル}プロパンアミドとしても知られており、コムブレタスタチン A-4 の誘導体です。最初に味の素によって発見され、後にサノフィ-アベンティスによって開発されました。 オムブラブリンは、腫瘍の増殖に必要な血管の形成を阻害することによって、抗腫瘍特性で知られています .
2. 製法
合成ルートと反応条件: オムブラブリンは、特定の芳香族化合物のカップリングを含む一連の化学反応によって合成されます。合成ルートは、通常、以下の手順を含みます。
コア構造の形成: オムブラブリンのコア構造は、3,4,5-トリメトキシベンズアルデヒドと2-メトキシ-5-ニトロベンズアルデヒドをカップリングすることによって形成されます。
還元と保護: ニトロ基はアミンに還元され、続いてアミン基が保護されます。
セリンとのカップリング: 保護されたアミンは、次にセリンとカップリングして、最終生成物であるオムブラブリンを形成します。
工業生産方法: オムブラブリンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、収量と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化します。 最終生成物は、結晶化やクロマトグラフィーなどの技術を用いて精製されます .
科学的研究の応用
Chemistry: Ombrabulin serves as a model compound for studying vascular disrupting agents and their chemical properties.
Biology: It is used to investigate the mechanisms of tumor angiogenesis and the role of vascular disrupting agents in inhibiting tumor growth.
Medicine: this compound has shown promise in preclinical and clinical trials as an antitumor agent. .
作用機序
オムブラブリンは、腫瘍の未熟な新生血管を標的にすることによって作用を発揮します。これは、微小管形成に不可欠なタンパク質であるチューブリンに結合し、微小管の脱重合と細胞骨格の乱れを引き起こします。 これは、腫瘍内の血管の破壊につながり、腫瘍血流の急速な減少とそれに続く腫瘍壊死を引き起こします .
6. 類似の化合物との比較
オムブラブリンは、その特定の作用機序と腫瘍血管を破壊する能力のためにユニークです。類似の化合物には以下が含まれます。
コムブレタスタチン A-4: オムブラブリンが由来する親化合物。また、チューブリンを標的とし、腫瘍血管を破壊します。
ドセタキセル: チューブリンに結合しますが、脱重合するのではなく、微小管を安定させる化学療法薬。
シスプラチン: DNAを架橋してアポトーシスを引き起こす別の化学療法薬。
生化学分析
Biochemical Properties
Ombrabulin exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth This disruption is achieved through its interaction with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been used in trials studying the treatment of Sarcoma, Neoplasms, Solid Tumor, Neoplasms, Malignant, and Advanced Solid Tumors . It influences cell function by rapidly reducing tumor blood flow, leading to necrosis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin, inhibiting polymerization, and resulting in reorganization of the cytoskeleton and changes in cell shape . This leads to the disruption of the formation of blood vessels, which is crucial for tumor growth .
Temporal Effects in Laboratory Settings
This compound is rapidly converted to its active metabolite RPR258063, with a half-life of 17 minutes and 8.7 hours, respectively This suggests that the effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effect of this compound was dose-dependent in animal models, resulting in a 7% ∆T/∆C for the 36 mg/kg dose level group (rated as very active), and in a 59% ∆T/∆C for the 18 mg/kg dose level group (rated as inactive) .
準備方法
Synthetic Routes and Reaction Conditions: Ombrabulin is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by coupling 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzaldehyde.
Reduction and protection: The nitro group is reduced to an amine, followed by protection of the amine group.
Coupling with serine: The protected amine is then coupled with serine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like crystallization and chromatography .
化学反応の分析
反応の種類: オムブラブリンは、以下を含むさまざまな化学反応を受けます。
酸化: オムブラブリンは、酸化されて異なる誘導体を形成することができます。
還元: 前駆体のニトロ基は、オムブラブリン中のアミン基を形成するために還元することができます。
置換: さまざまな置換基は、置換反応によって芳香環に導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: パラジウム触媒を使用した水素ガスまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、しばしば、酸性または塩基性条件下でハロゲンまたはスルホニルクロリドなどの試薬を伴います。
主な生成物: これらの反応から形成される主な生成物には、芳香環にさまざまな官能基が結合した、オムブラブリンのさまざまな誘導体が含まれます .
4. 科学研究の応用
化学: オムブラブリンは、血管破壊剤とその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: これは、腫瘍血管新生機構と、腫瘍増殖を阻害する際の血管破壊剤の役割を調査するために使用されます。
医学: オムブラブリンは、前臨床および臨床試験で抗腫瘍剤として有望であることが示されています。 .
産業: オムブラブリンのユニークな特性は、新しい癌治療法の開発と、血管破壊のメカニズムを理解するための貴重な化合物にします.
類似化合物との比較
Ombrabulin is unique due to its specific mechanism of action and its ability to disrupt tumor vasculature. Similar compounds include:
Combretastatin A-4: The parent compound from which this compound is derived. It also targets tubulin and disrupts tumor blood vessels.
Docetaxel: A chemotherapeutic agent that binds to tubulin but stabilizes microtubules rather than depolymerizing them.
Cisplatin: Another chemotherapeutic agent that works by cross-linking DNA, leading to apoptosis.
This compound stands out due to its specific targeting of tumor vasculature and its potential for combination therapy with other anticancer agents .
特性
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNTLSTOZFSCM-YVACAVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939477 | |
| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181816-48-8 | |
| Record name | Ombrabulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ombrabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ombrabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMBRABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ombrabulin exert its antitumor activity?
A1: this compound targets the colchicine binding site of tubulin, a protein crucial for the formation of microtubules within cells [, ]. By binding to tubulin, this compound disrupts microtubule dynamics, specifically in the endothelial cells lining tumor blood vessels. This disruption leads to several downstream effects:
- Mitotic Arrest: this compound prevents proper microtubule formation, which is essential for cell division. This leads to mitotic arrest and ultimately cell death [].
- Vascular Shutdown: The disruption of microtubules in endothelial cells compromises the integrity of tumor blood vessels, leading to vascular shutdown and reduced blood flow to the tumor [, ].
- Tumor Necrosis: The combined effects of mitotic arrest and vascular shutdown result in significant tumor necrosis, effectively killing tumor cells [, ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H29NO7S, and its molecular weight is 451.54 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided abstracts do not delve into specific spectroscopic details, it's worth noting that researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the structure and purity of this compound during synthesis and analysis.
Q4: How do modifications to the this compound structure impact its activity and potency?
A4: While the abstracts don't detail specific SAR studies for this compound, it's important to note that structural modifications can significantly influence a drug's binding affinity to tubulin, cellular uptake, and overall efficacy. Researchers often conduct systematic modifications to optimize a drug candidate's pharmacological properties.
Q5: Are there ethnic differences in the pharmacokinetics of this compound?
A8: Studies in Japanese patients revealed that the pharmacokinetic parameters of this compound, including its metabolite RPR258063, were comparable to those observed in non-Japanese patients [, ]. This suggests consistent pharmacokinetic behavior across different ethnicities.
Q6: What pharmacodynamic biomarkers are associated with this compound's activity?
A9: Research indicates that following this compound administration, there's a significant increase in circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) levels in some patients []. These biomarkers could potentially serve as indicators of this compound's vascular disrupting activity.
Q7: Has this compound shown efficacy in preclinical models?
A10: Yes, this compound has demonstrated synergistic antitumor activity with cisplatin in preclinical models []. This synergistic effect highlights its potential as a valuable component in combination therapies.
Q8: What is the clinical trial experience with this compound?
A8: Several clinical trials have investigated this compound, both as a single agent and in combination with other anticancer therapies:
- Phase I Trials: These trials established the recommended dose for single-agent this compound at 50 mg/m2 every 3 weeks [, ]. They also explored its safety and pharmacokinetic profile in patients with advanced solid tumors.
- Combination Trials: this compound has been studied in combination with various chemotherapeutic agents, including cisplatin [, , ], docetaxel [, ], paclitaxel [], and carboplatin [, ]. These trials aimed to assess the safety and efficacy of these combinations in different cancer types.
Q9: What are the common side effects associated with this compound?
A12: Common side effects observed in clinical trials include headache, fatigue, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia [, ]. Notably, severe myelotoxicity and abnormal cardiac marker elevations were not significant concerns in these studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


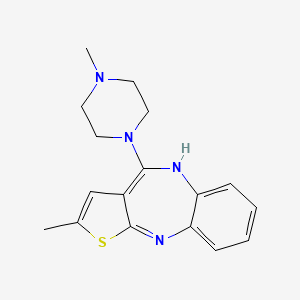
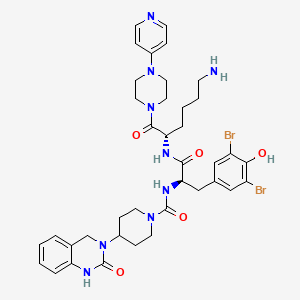







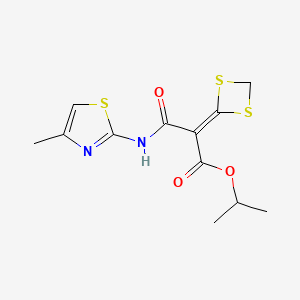
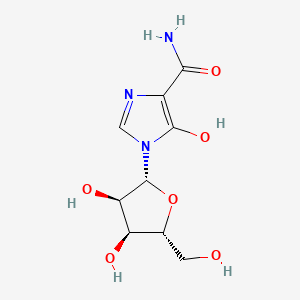

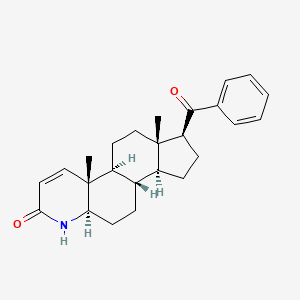
![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)
